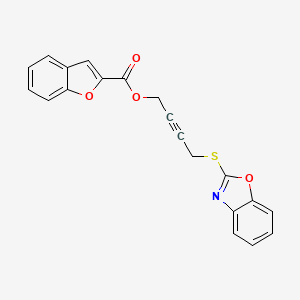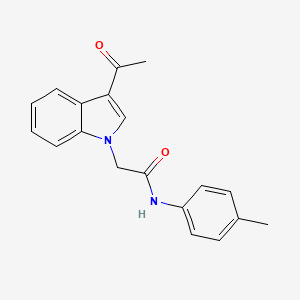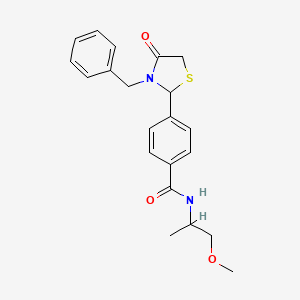![molecular formula C25H26N2O4 B12486304 Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12486304.png)
Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(Morfolin-4-il)-5-[(naftalen-2-ilcarbonil)amino]benzoato de propilo es un compuesto orgánico sintético con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de morfolina, una porción de naftaleno y un grupo éster benzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Morfolin-4-il)-5-[(naftalen-2-ilcarbonil)amino]benzoato de propilo generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del éster benzoato: El derivado del ácido benzoico se esterifica con propanol en condiciones ácidas para formar el benzoato de propilo.
Introducción del anillo de morfolina: El benzoato de propilo se hace reaccionar luego con morfolina en presencia de un catalizador adecuado para introducir el anillo de morfolina.
Unión de la porción de naftaleno: El paso final involucra el acoplamiento del derivado de naftaleno con el éster benzoato sustituido con morfolina utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.
Métodos de producción industrial
La producción industrial de 2-(Morfolin-4-il)-5-[(naftalen-2-ilcarbonil)amino]benzoato de propilo puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(Morfolin-4-il)-5-[(naftalen-2-ilcarbonil)amino]benzoato de propilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio u óxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de morfolina o en el grupo éster benzoato.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos de morfolina o benzoato.
Aplicaciones Científicas De Investigación
El 2-(Morfolin-4-il)-5-[(naftalen-2-ilcarbonil)amino]benzoato de propilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 2-(Morfolin-4-il)-5-[(naftalen-2-ilcarbonil)amino]benzoato de propilo involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con el dominio de unión del receptor. Estas interacciones pueden conducir a efectos posteriores en las vías celulares y los procesos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Morfolin-4-il-benzotiazol: Estructura similar con un anillo de benzotiazol en lugar de un éster benzoato.
Derivados del ácido naftalen-2-carboxílico: Compuestos con una porción de naftaleno similar, pero con diferentes grupos funcionales.
Benzoatos sustituidos con morfolina: Compuestos con estructuras de morfolina y benzoato similares, pero con diferentes sustituyentes.
Singularidad
El 2-(Morfolin-4-il)-5-[(naftalen-2-ilcarbonil)amino]benzoato de propilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C25H26N2O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
propyl 2-morpholin-4-yl-5-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C25H26N2O4/c1-2-13-31-25(29)22-17-21(9-10-23(22)27-11-14-30-15-12-27)26-24(28)20-8-7-18-5-3-4-6-19(18)16-20/h3-10,16-17H,2,11-15H2,1H3,(H,26,28) |
Clave InChI |
QWFPEZBOUDLONP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486223.png)
![N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12486231.png)

![(4E)-4-[2-(2,5-dimethylphenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12486236.png)
![5-(2,6-difluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12486237.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12486241.png)

![2,2-dimethyl-3'-phenyl-2',3',4',4a'-tetrahydro-1'H,6'H-spiro[1,3-dioxane-5,5'-pyrido[1,2-a]quinoline]-4,6-dione](/img/structure/B12486251.png)
![3-[(4-chlorophenyl)carbonyl]-6,8-difluoroquinolin-4(1H)-one](/img/structure/B12486255.png)


![11-ethyl-5-(2-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486282.png)

![2-[4-(3,4-dimethylphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12486297.png)
